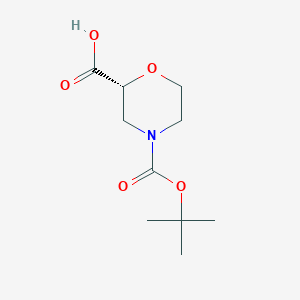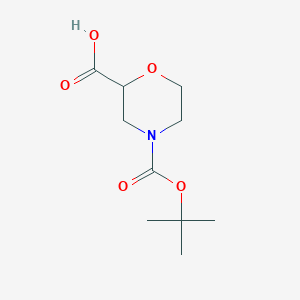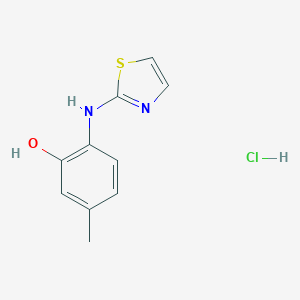
2-(2-Hydroxy-4-methylphenyl)aminothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxy-4-methylphenyl)aminothiazole, also known as HMT or HMTA, is a synthetic compound that has been extensively studied for its potential applications in various fields. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
Scientific Research Applications
Inhibition of Cyclooxygenase/Lipoxygenase and Free Radical Scavenging
2-(2-Hydroxy-4-methylphenyl)aminothiazole hydrochloride (CBS-113 A) has been identified as a dual inhibitor of cyclooxygenase in platelets and 5-lipoxygenase in leukocytes. Additionally, it is a potent scavenger of oxygen-derived free radicals. This dual functionality suggests its therapeutic potential, differing from other anti-inflammatory drugs (Bonne et al., 1989).
Anti-inflammatory Activity
CBS-113 A demonstrates topical anti-inflammatory activity. When applied in specific concentrations, it inhibited inflammation in various experimental models of conjunctivitis and uveitis. This compound also inhibited leukocyte infiltration and histamine release, highlighting its potential as an alternative to glucocorticoids in ophthalmology (Bonne et al., 1989).
Pharmacological Model of Ocular Inflammation
A study aimed at determining the contribution of CBS-113 A's free radical scavenging capacity and icosanoid production inhibition to its anti-inflammatory activity provides insights into its pharmacological effects, particularly in ocular inflammation (Bonne et al., 1990).
Synthesis and Reactions of Thiazole Derivatives
Research into the synthesis of novel 2-aminothiazole derivatives, including reactions with thiourea derivatives, contributes to a broader understanding of the chemical properties and potential applications of compounds like 2-(2-Hydroxy-4-methylphenyl)aminothiazole (El-Sakka et al., 2013).
Role in Antitumor and Anticancer Activities
2-(2-Hydroxy-4-methylphenyl)aminothiazole and its derivatives have been explored for their potential antitumor and anticancer activities, showing selective growth inhibitory properties against certain human cancer cell lines (Kashiyama et al., 1999).
Treatment of Prion Diseases
2-Aminothiazoles, including variants of 2-(2-Hydroxy-4-methylphenyl)aminothiazole, have shown promise as therapeutic leads for prion diseases, with specific compounds achieving high brain concentrations in animal models (Gallardo-Godoy et al., 2011).
properties
CAS RN |
110952-54-0 |
|---|---|
Product Name |
2-(2-Hydroxy-4-methylphenyl)aminothiazole |
Molecular Formula |
C10H11ClN2OS |
Molecular Weight |
242.73 g/mol |
IUPAC Name |
5-methyl-2-(1,3-thiazol-2-ylamino)phenol;hydrochloride |
InChI |
InChI=1S/C10H10N2OS.ClH/c1-7-2-3-8(9(13)6-7)12-10-11-4-5-14-10;/h2-6,13H,1H3,(H,11,12);1H |
InChI Key |
OAQDENGCTUPZEL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC2=NC=CS2)O.Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC=CS2)O.Cl |
synonyms |
2-(2-hydroxy-4-methylphenyl)aminothiazole CBS 113A CBS-113 A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



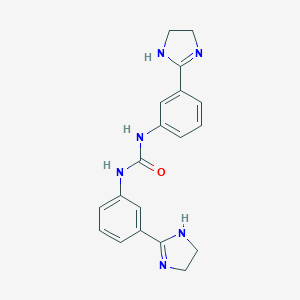
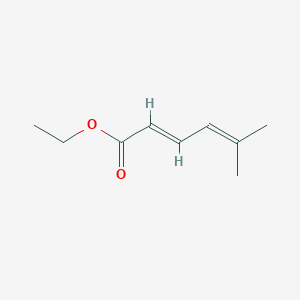
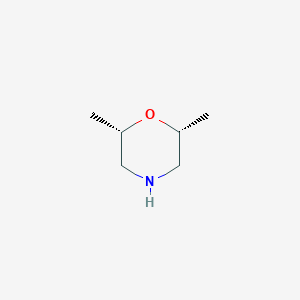
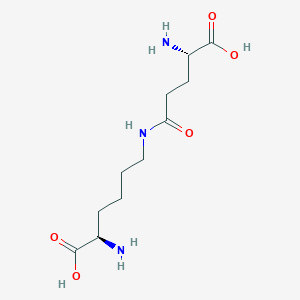
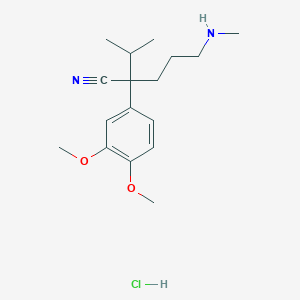
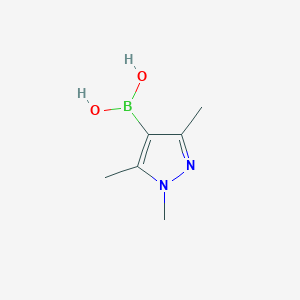
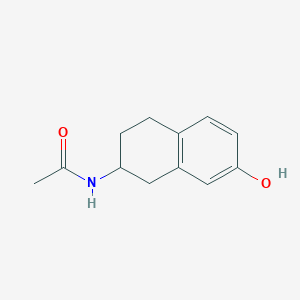
![(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33467.png)
![(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33470.png)


